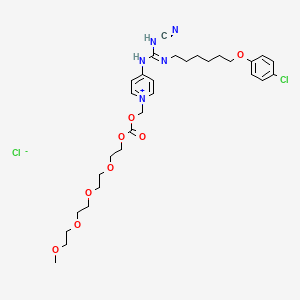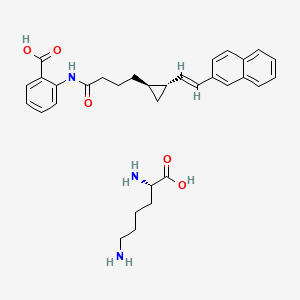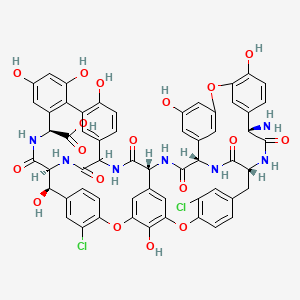
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Overview
Description
SKF38393 hydrochloride is a selective agonist of the dopamine D1 receptor. It is a benzazepine derivative known for its role in enhancing pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons . This compound has been widely used in scientific research to study its effects on various biological processes, particularly in the context of neurological studies .
Mechanism of Action
Target of Action
SKF 38393 hydrochloride is a selective agonist of the dopamine D1 receptor (D1DR) . The dopamine D1 receptor is one of the five subtypes of dopamine receptors and plays a crucial role in the central nervous system, mediating the neuromodulatory effects of dopamine .
Mode of Action
SKF 38393 hydrochloride interacts with its target, the dopamine D1 receptor, by binding to it and activating it . This activation of the D1 receptor leads to a series of intracellular events, including the increase of cyclic AMP (cAMP) levels .
Biochemical Pathways
The activation of the D1 receptor by SKF 38393 hydrochloride leads to the stimulation of the adenylate cyclase-cAMP pathway . This results in an increase in the levels of cAMP within the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates a number of downstream targets, leading to changes in their activity . One of the effects of this pathway activation is the enhancement of glutamate release in the hippocampus .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The activation of the D1 receptor by SKF 38393 hydrochloride and the subsequent increase in cAMP levels lead to a variety of cellular and molecular effects. One of the key effects is the enhancement of glutamate release in the hippocampus . This could potentially influence neuronal communication and synaptic plasticity in this region of the brain.
Action Environment
The action, efficacy, and stability of SKF 38393 hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that can bind to the D1 receptor might influence the compound’s efficacy by competing for the same binding site.
Biochemical Analysis
Biochemical Properties
SKF 38393 Hydrochloride plays a significant role in biochemical reactions, particularly those involving dopamine receptors. It acts as a D1 dopamine receptor agonist . This means that SKF 38393 Hydrochloride can bind to D1 dopamine receptors, mimicking the action of dopamine and triggering a biochemical response .
Cellular Effects
The effects of SKF 38393 Hydrochloride on cells are primarily mediated through its interaction with D1 dopamine receptors. By acting as an agonist, SKF 38393 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons .
Molecular Mechanism
At the molecular level, SKF 38393 Hydrochloride exerts its effects by binding to D1 dopamine receptors. This binding interaction triggers a series of events, including the activation of protein kinase A, which in turn leads to the release of glutamate in the hippocampus . This mechanism of action underscores the role of SKF 38393 Hydrochloride in modulating neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 38393 Hydrochloride can change over time. For instance, it has been noted that solutions of SKF 38393 Hydrochloride can be stored for several days at 4 °C . It is recommended that solutions be prepared and used on the same day whenever possible .
Dosage Effects in Animal Models
The effects of SKF 38393 Hydrochloride in animal models can vary depending on the dosage. While specific dosage effects may depend on the particular animal model and experimental setup, it is generally observed that higher doses of SKF 38393 Hydrochloride can lead to more pronounced effects .
Subcellular Localization
The subcellular localization of SKF 38393 Hydrochloride is likely to be influenced by its interaction with D1 dopamine receptors. These receptors are typically located on the cell surface, suggesting that SKF 38393 Hydrochloride may also be localized to these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF38393 hydrochloride involves several steps, starting with the preparation of the benzazepine core. The key steps include:
Formation of the benzazepine ring: This is typically achieved through a cyclization reaction involving a phenylacetaldehyde derivative and an amine.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the benzazepine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of SKF38393 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SKF38393 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzazepine ring or the hydroxyl groups.
Substitution: Various substitution reactions can introduce different functional groups onto the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, alkylated, and acylated derivatives of SKF38393 hydrochloride .
Scientific Research Applications
SKF38393 hydrochloride has a wide range of applications in scientific research:
Neurological Studies: It is used to study the role of dopamine D1 receptors in the brain, particularly in the context of Parkinson’s disease and other neurological disorders.
Behavioral Studies: The compound is used to investigate the effects of dopamine receptor activation on behavior, including studies on learning, memory, and motor function.
Pharmacological Research: SKF38393 hydrochloride is used to explore the pharmacological properties of dopamine receptor agonists and their potential therapeutic applications.
Cell Signaling: It is used to study the signaling pathways mediated by dopamine D1 receptors, including the role of cyclic AMP and protein kinase A.
Comparison with Similar Compounds
Similar Compounds
SKF81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.
Uniqueness
SKF38393 hydrochloride is unique in its ability to selectively activate dopamine D1 receptors without significant effects on other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of dopamine D1 receptors in various biological processes .
Properties
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936175 | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62717-42-4 | |
| Record name | SKF 38393A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62717-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [, , , ] This means it binds to and activates dopamine D1 receptors, mimicking the effects of dopamine at these specific receptors.
A: Yes, research indicates that SKF-38393 hydrochloride can indirectly modulate the release of other neurotransmitters. For example, studies have shown that activation of D1 receptors in the substantia nigra pars reticulata by SKF-38393 hydrochloride can increase acetylcholine release in the striatum. [] This suggests a circuit-level mechanism where D1 receptor activation influences cholinergic interneurons.
A: Yes, beyond the nervous system, research suggests SKF-38393 hydrochloride can influence hormone release. For instance, in vitro studies using perfused rat hypothalamus have shown that SKF-38393 hydrochloride can stimulate the release of thyrotropin-releasing hormone (TRH). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)










